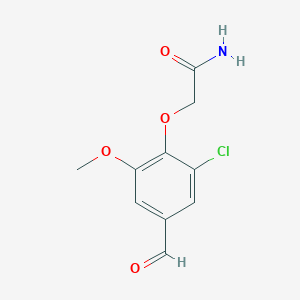
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
描述
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H10ClNO4 It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-4-formyl-6-methoxyphenol.
Formation of Phenoxyacetamide: The phenol derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetyl chloride.
Amidation: The acetyl chloride derivative is subsequently reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxy-4-formyl-6-methoxyphenoxy)acetamide.
Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)acetamide.
Substitution: 2-(2-substituted-4-formyl-6-methoxyphenoxy)acetamide, where the substituent depends on the nucleophile used.
科学研究应用
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying biological targets.
相似化合物的比较
Similar Compounds
2-(2-Chloro-4-formylphenoxy)acetamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-(2-Chloro-6-methoxyphenoxy)acetamide: Lacks the formyl group, which may reduce its ability to form covalent bonds with biological targets.
2-(4-Formyl-6-methoxyphenoxy)acetamide: Lacks the chloro group, which may alter its electrophilic properties.
Uniqueness
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is unique due to the presence of all three functional groups (chloro, formyl, and methoxy) on the phenoxy ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGWROBBUMATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427528 | |
| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-69-8 | |
| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate](/img/structure/B1609507.png)

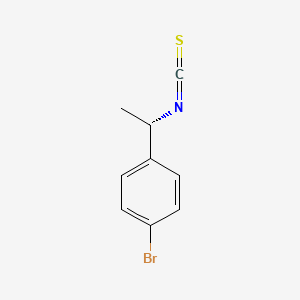

![N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine](/img/structure/B1609512.png)
![N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine](/img/structure/B1609513.png)

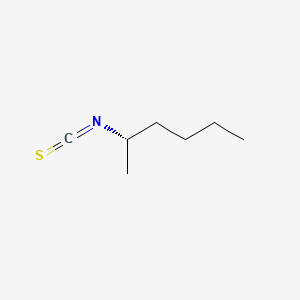
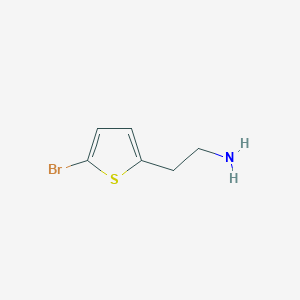
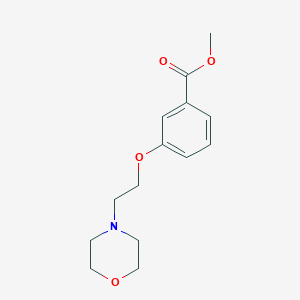
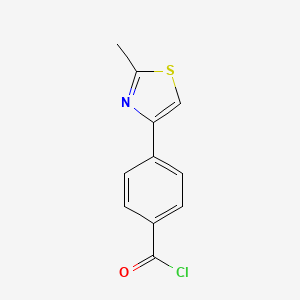
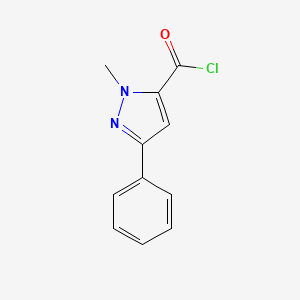
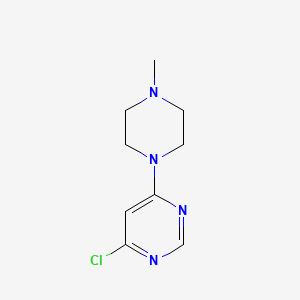
![7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1609529.png)
